3-(1,2-Oxazol-3-yl)aniline

Description

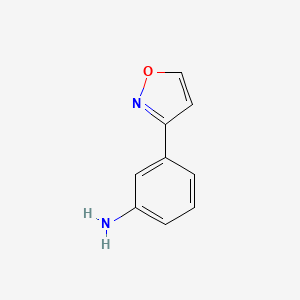

3-(1,2-Oxazol-3-yl)aniline is a heterocyclic aromatic compound featuring an aniline moiety substituted with a 1,2-oxazole ring at the 3-position. This compound is often explored as a building block in medicinal chemistry and materials science due to its versatile functional groups (amine and heterocyclic ring) .

Properties

IUPAC Name |

3-(1,2-oxazol-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-2-7(6-8)9-4-5-12-11-9/h1-6H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPUYOFTOGJMIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10667805 | |

| Record name | 3-(1,2-Oxazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769160-19-2 | |

| Record name | 3-(1,2-Oxazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Oxazol-3-yl)aniline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base can yield the desired oxazole ring. The reaction conditions typically involve heating the mixture at elevated temperatures to facilitate cyclization.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide is coupled with an oxazole boronic acid derivative. This method provides a versatile route to synthesize various substituted oxazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Oxazol-3-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aniline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

3-(1,2-Oxazol-3-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a pharmacophore in drug design and development.

Industry: It serves as a corrosion inhibitor and is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,2-Oxazol-3-yl)aniline involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 3-(1,2-Oxazol-3-yl)aniline, highlighting differences in heterocyclic rings, substituents, and physicochemical properties:

Key Observations:

- Heterocycle Type : The 1,2-oxazole in the parent compound differs from 1,2,4-oxadiazoles (e.g., ) in electronic properties. Oxadiazoles have two nitrogen atoms, increasing electron-withdrawing effects and altering resonance stabilization.

- The oxolane substituent in adds conformational flexibility.

- Biological Relevance : 1,2,4-Oxadiazoles (e.g., ) are often associated with antimicrobial and anti-inflammatory activities, while 1,2-oxazoles are explored for kinase inhibition .

Solubility and Stability:

- The hydrochloride salt of this compound (mentioned in ) likely exhibits higher aqueous solubility compared to neutral analogs.

- Methyl-substituted oxadiazoles (e.g., ) show improved stability under acidic/basic conditions due to reduced ring strain.

Crystallographic and Structural Insights

Biological Activity

3-(1,2-Oxazol-3-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, along with relevant studies and data.

Chemical Structure and Properties

The compound this compound features an oxazole ring, which is known for its pharmacological potential. The presence of the oxazole moiety contributes to the compound's unique reactivity and biological activity. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi, showing significant inhibition of growth. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

In a notable study, the compound was tested for its ability to induce apoptosis in cancer cells. The results indicated that it caused a significant increase in apoptotic markers such as caspase-3 activation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The biological activity of this compound is believed to involve its interaction with specific molecular targets. In antimicrobial action, it may disrupt bacterial cell wall synthesis or inhibit essential enzymes. For anticancer effects, it is thought to modulate signaling pathways related to cell proliferation and apoptosis.

Case Studies

- Antimicrobial Study : A study published in the Journal of Antimicrobial Agents reported that derivatives of this compound showed enhanced activity when modified at specific positions on the aniline ring, suggesting structure-activity relationships that could guide future drug design.

- Anticancer Research : Another investigation published in the Journal of Medicinal Chemistry explored the compound's efficacy against multidrug-resistant cancer cell lines. The findings revealed that certain analogs exhibited synergistic effects when combined with conventional chemotherapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.